Cas no 941875-56-5 (1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)

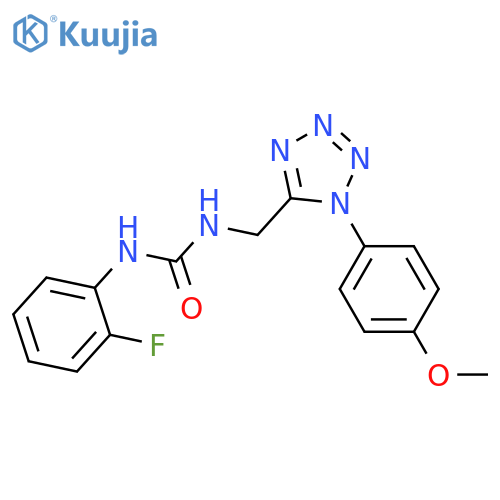

941875-56-5 structure

商品名:1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea

CAS番号:941875-56-5

MF:C16H15FN6O2

メガワット:342.327705621719

CID:6467431

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea

- 1-(2-fluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea

- Urea, N-(2-fluorophenyl)-N'-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl]-

-

- インチ: 1S/C16H15FN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24)

- InChIKey: DLVKFHZCJKNXNA-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=CC=C1F)C(NCC1N(C2=CC=C(OC)C=C2)N=NN=1)=O

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2072-0051-20μmol |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-5μmol |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-50mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-40mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-5mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-3mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-75mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-25mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-15mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2072-0051-10mg |

1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |

941875-56-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

941875-56-5 (1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量